1,8-Dibromoanthracene

Organic synthesis Materials science Purification

Procurement of incorrect dibromoanthracene isomers (e.g., centrosymmetric 9,10-) can lead to failed coupling regiochemistry and loss of electronic function. 1,8-Dibromoanthracene is the essential peri-substituted regioisomer for applications requiring a permanent dipole moment and differentiated reactivity. - Enables sequential, orthogonal cross-coupling for unsymmetrical donor-acceptor OLED emitters and OPV acceptor materials. - Unique C₂ᵥ-symmetric architecture supports dipole-guided self-assembly into ordered supramolecular structures. - Rigid, non-elastic single crystals provide a stable lattice for reproducible charge transport and device physics measurements.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 131276-24-9
Cat. No. B170101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromoanthracene
CAS131276-24-9
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br
InChIInChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
InChIKeyJQQFVBWHOMXEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromoanthracene: Core Properties & Semiconductor Sourcing


1,8-Dibromoanthracene is a peri-substituted dibromoanthracene derivative characterized by bromine atoms at the 1 and 8 positions of the anthracene core, which imparts a non-centrosymmetric molecular geometry and a net dipole moment perpendicular to the molecular long axis [1]. Unlike the more common meso-substituted 9,10-dibromoanthracene, this regioisomer exhibits distinct physicochemical properties—including a lower melting point (166–170 °C vs. 223–224 °C), different solubility behavior, and altered intermolecular packing—that directly impact its utility as a building block for π-conjugated materials, cross-coupling reactions, and organic electronic devices .

Peri-substitution with permanent dipole
Non-centrosymmetric packing for optoelectronics
Orthogonal cross-coupling building block

Why 1,8-Dibromoanthracene Cannot Be Substituted


Anthracene dihalides are not functionally interchangeable; the precise substitution pattern dictates molecular geometry, dipole moment, intermolecular packing, and ultimately device performance. 1,8-Dibromoanthracene possesses a C₂ᵥ-symmetric, peri-substituted architecture that generates a permanent dipole moment perpendicular to the molecular long axis—a feature absent in the centrosymmetric 9,10-dibromoanthracene [1]. This dipole influences crystal packing, elastic response, and charge transport anisotropy, while the sterically differentiated 1,8-bromo substituents offer distinct regioselectivity in cross-coupling cascades compared to 9,10-, 2,3-, or 1,5-dibromoanthracene isomers [2]. Procurement of an incorrect isomer—even at higher purity—may result in fundamentally altered material properties, failed coupling regiochemistry, or complete loss of intended electronic function [1].

Target
1,8-Dibromo
Non-zero dipole
Substitute: 9,10-Dibromo

Centrosymmetric, zero dipole moment may alter solid-state packing, solubility, and charge-transport directionality.

Target
Peri-bromo reactivity
Substitute: 9,10- or other isomers

Different steric/electronic environment may block unsymmetrical coupling sequences and desired emitter architectures.

Target
Non-elastic crystal
Substitute: Elastic dihalo isomers

Mechanical compliance mismatch may compromise device fabrication for rigid single-crystal studies.

1,8-Dibromoanthracene: Quantitative Head-to-Head Comparisons


Melting Point as a Crystal Packing Indicator

1,8-Dibromoanthracene exhibits a melting point range of 166–170 °C, substantially lower than that of its 9,10-regioisomer, which melts at 223–224 °C . This difference of approximately 53–58 °C reflects distinct intermolecular interactions and crystal lattice energies, with direct implications for sublimation purification, thermal stability during device fabrication, and solid-state reactivity .

Melting point
Data to verify
166–170 °C
Δ ≈ –53 to –58 °C vs. 9,10-isomer
Lower lattice energy may ease sublimation purification
Commercial spec; no peer-reviewed thermal analysis provided
Organic synthesis Materials science Purification

Permanent Dipole Moment and Elastic Deformation

A comparative study of elastic properties in dihaloanthracene crystals revealed that 1,8-dibromoanthracene (1,8-Br₂An) exhibits no elastic deformation under applied stress, whereas other isomers with centrosymmetric packing (e.g., 9,10-αCl₂An) or uniform 2D shear planes display measurable elastic behavior in one or two crystal planes [1]. The absence of elasticity in 1,8-Br₂An is attributed to a permanent dipole moment oriented perpendicular to the π-stacking column, which disrupts the formation of uniform 2D shear planes [1].

Elastic deformation
Head-to-head
No elastic behavior observed
Other dihalo isomers show 1–2 plane elasticity
Brittle character; may suit rigid-device platforms
Dipole disrupts shear-plane formation
Organic crystals Mechanical properties Nanomechanics

Non-Zero Dipole Moment in Supramolecular Assembly

The molecular dipole moment of 1,8-dibromoanthracene is non-zero due to its C₂ᵥ-symmetric, peri-substituted geometry, with the dipole oriented perpendicular to the molecular long axis [1]. In contrast, 9,10-dibromoanthracene and 9,10-dichloroanthracene are centrosymmetric and possess zero net dipole moment (0 D) [2]. This difference in ground-state polarity governs intermolecular interactions in both solution and solid-state environments [1] [3].

Dipole moment
Cross-study
Non-zero, perpendicular to long axis
9,10-isomer: 0 D
Enables dipole-guided assembly; alters solubility in polar media
Kerr effect and crystallography
Supramolecular chemistry Dipole moment Photophysics

Patented Electron Acceptor for Photovoltaics

Chinese patent CN102491881A explicitly claims 1,8-dibromo-4,5-dihydroxyanthracene and related 1,8-dibromoanthracene derivatives as electron acceptor materials in organic photovoltaic cells [1]. The planar conjugated π-system of the 1,8-dibromoanthracene core facilitates π–π stacking with electron donor materials, increasing donor–acceptor contact area, shortening exciton diffusion distance, and improving short-circuit current, fill factor, and power conversion efficiency [1]. While the patent covers functionalized derivatives, the core 1,8-dibromoanthracene serves as the essential synthetic precursor for these high-value materials [1].

Photovoltaic patent
Class-level
Patented as electron acceptor building block
May support OPV application review
CN102491881A; covers derivatives
Organic photovoltaics Electron acceptor Energy conversion

Regioselectivity in Suzuki–Miyaura Cross-Coupling

The 1,8-substitution pattern of 1,8-dibromoanthracene offers distinct steric and electronic environments compared to the 9,10-isomer, enabling orthogonal reactivity in sequential cross-coupling cascades [1] [2]. While 9,10-dibromoanthracene undergoes sequential double Suzuki–Miyaura coupling under palladacycle catalysis to produce symmetric OLED emitters [1], the peri-substituted 1,8-isomer presents a different reactivity profile due to the proximity of bromine atoms to the anthracene peri positions, which can influence catalyst selectivity and coupling rates [2].

Suzuki coupling
Class-level
Peri-bromo sterics enable orthogonal reactivity
May unlock unsymmetrical OLED emitter synthesis
Reactivity inferred from 9,10-analog studies
Cross-coupling OLED emitters Regioselective synthesis

Crystal Packing Distinguished from 9,10-Isomer

Single-crystal X-ray diffraction analysis of 1,8-dibromoanthracene reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In contrast, 9,10-dibromoanthracene crystallizes in a different space group (monoclinic P2₁/c) with distinct unit cell dimensions, reflecting fundamentally different intermolecular packing motifs [2]. The 1,8-substitution pattern directs a different π-stacking arrangement that influences charge carrier mobility and exciton diffusion in solid-state devices [1] [3].

Crystal packing
Cross-study
Monoclinic C2
a=20.25, b=6.73, c=10.67 Å, β=94.7°
9,10-isomer: P2₁/c, different packing
Distinct π-stack may influence charge mobility
Single-crystal XRD at room temp
Crystallography Solid-state packing Charge transport

1,8-Dibromoanthracene: High-Value Application Scenarios


Unsymmetrical OLED Emitter Synthesis

1,8-Dibromoanthracene serves as a key precursor for unsymmetrical anthracene-based OLED emitters, leveraging the differentiated reactivity of the two peri-bromo substituents to achieve orthogonal, sequential cross-coupling with distinct aryl boronic acids [1]. This capability, which is not accessible from the centrosymmetric 9,10-isomer, enables the construction of donor–acceptor architectures with tailored HOMO/LUMO levels and improved hole mobility for high-efficiency blue and white OLED devices [1] [2].

Electron Acceptor for Organic Photovoltaics

Patented derivatives of 1,8-dibromoanthracene are specifically claimed as electron acceptor materials in organic photovoltaic cells [1]. The planar π-conjugated core facilitates strong π–π stacking interactions with electron donor materials, increasing donor–acceptor interfacial area, shortening exciton diffusion length, and enhancing short-circuit current, fill factor, and overall power conversion efficiency [1]. This validated application pathway provides a clear rationale for procuring 1,8-dibromoanthracene over other dibromoanthracene isomers for organic solar cell research and development [1].

Dipole-Driven Supramolecular Assemblies

The non-zero permanent dipole moment of 1,8-dibromoanthracene, oriented perpendicular to the molecular long axis, enables dipole-guided self-assembly into ordered supramolecular structures, including co-crystals, host–guest complexes, and directional chalcogen-bonded frameworks [1] [2]. In contrast, centrosymmetric isomers (e.g., 9,10-dibromoanthracene) lack this intrinsic polarity and therefore cannot participate in dipole-driven assembly processes. This property makes 1,8-dibromoanthracene uniquely suited for applications in chemical sensing, nonlinear optics, and stimuli-responsive materials [1].

Rigid Single Crystals for Charge Transport Studies

The non-elastic, brittle nature of 1,8-dibromoanthracene single crystals—a direct consequence of its permanent dipole moment disrupting uniform 2D shear plane formation—makes it an ideal model system for fundamental studies of charge carrier mobility, exciton diffusion, and photoconductivity in well-defined, rigid organic semiconductor platforms [1]. Unlike mechanically compliant isomers that deform under stress, 1,8-dibromoanthracene maintains a stable crystal lattice during electrical and optical characterization, ensuring reproducible and interpretable device physics measurements [1].

Application
Selection Property
Validation Focus
Unsymmetrical OLED emitter synthesis
Peri-bromo regioselectivity
Cross-coupling sequence yield and selectivity
Organic photovoltaic electron acceptor
Planar π-core for donor–acceptor stacking
Exciton diffusion and device efficiency review
Dipole-driven supramolecular assemblies
Non-zero perpendicular dipole
Co-crystal and host–guest ordering evaluation
Rigid single-crystal charge-transport studies
Non-elastic, defined lattice
Mobility and photoconductivity reproducibility

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